molecular formula C7H7F2NO2 B12953284 5-Amino-2-(difluoromethoxy)phenol

5-Amino-2-(difluoromethoxy)phenol

Cat. No.: B12953284
M. Wt: 175.13 g/mol
InChI Key: MCALVLCESOMKCS-UHFFFAOYSA-N
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Description

5-Amino-2-(difluoromethoxy)phenol is an organic compound that features both an amino group and a difluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(difluoromethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,5-difluorophenol with ammonia or an amine under specific conditions to introduce the amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(difluoromethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(difluoromethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets. For instance, as a fluorescent chemosensor, it binds to metal ions such as magnesium, causing a change in fluorescence intensity. This interaction is often due to the formation of a complex between the compound and the metal ion, which can be detected through spectroscopic methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecular targets .

Properties

Molecular Formula

C7H7F2NO2

Molecular Weight

175.13 g/mol

IUPAC Name

5-amino-2-(difluoromethoxy)phenol

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-4(10)3-5(6)11/h1-3,7,11H,10H2

InChI Key

MCALVLCESOMKCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)OC(F)F

Origin of Product

United States

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